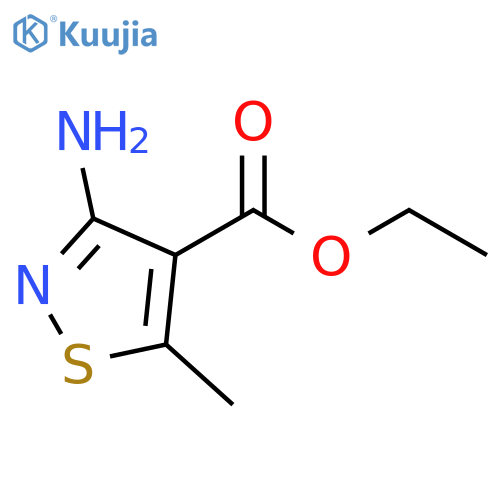Cas no 20943-41-3 (4-Isothiazolecarboxylic acid, 3-amino-5-methyl-, ethyl ester)
3-アミノ-5-メチル-4-イソチアゾールカルボン酸エチルエステルは、イソチアゾール骨格を有する重要な有機中間体です。分子式C7H10N2O2Sで表され、分子量186.23を有します。本化合物は、医農薬品の合成において有用な構造単位として機能し、特にヘテロ環化合物の修飾に適しています。3位のアミノ基と5位のメチル基が求電子置換反応の選択性を高め、エステル部位は加水分解やアミド結合形成などのさらなる誘導体化が可能です。高い純度(通常98%以上)で供給可能であり、有機溶媒への優れた溶解性を示します。保存安定性に優れ、乾燥条件下で長期保存が可能です。

20943-41-3 structure
商品名:4-Isothiazolecarboxylic acid, 3-amino-5-methyl-, ethyl ester
CAS番号:20943-41-3
MF:C7H10N2O2S
メガワット:186.231500148773
CID:5154344
4-Isothiazolecarboxylic acid, 3-amino-5-methyl-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 4-Isothiazolecarboxylic acid, 3-amino-5-methyl-, ethyl ester
-
- インチ: 1S/C7H10N2O2S/c1-3-11-7(10)5-4(2)12-9-6(5)8/h3H2,1-2H3,(H2,8,9)
- InChIKey: GFTQHEKWFLDXRY-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=C(C(OCC)=O)C(N)=N1
4-Isothiazolecarboxylic acid, 3-amino-5-methyl-, ethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-344146-0.1g |
ethyl 3-amino-5-methyl-1,2-thiazole-4-carboxylate |
20943-41-3 | 95% | 0.1g |
$783.0 | 2023-02-22 | |
| Enamine | EN300-344146-2.5g |
ethyl 3-amino-5-methyl-1,2-thiazole-4-carboxylate |
20943-41-3 | 95% | 2.5g |
$4424.0 | 2023-02-22 | |
| Enamine | EN300-344146-5.0g |
ethyl 3-amino-5-methyl-1,2-thiazole-4-carboxylate |
20943-41-3 | 95% | 5.0g |
$6545.0 | 2023-02-22 | |
| Enamine | EN300-344146-0.05g |
ethyl 3-amino-5-methyl-1,2-thiazole-4-carboxylate |
20943-41-3 | 95% | 0.05g |
$600.0 | 2023-02-22 | |
| Enamine | EN300-344146-10.0g |
ethyl 3-amino-5-methyl-1,2-thiazole-4-carboxylate |
20943-41-3 | 95% | 10.0g |
$9704.0 | 2023-02-22 | |
| Enamine | EN300-344146-0.25g |
ethyl 3-amino-5-methyl-1,2-thiazole-4-carboxylate |
20943-41-3 | 95% | 0.25g |
$1118.0 | 2023-02-22 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061604-1g |
Ethyl 3-amino-5-methylisothiazole-4-carboxylate |
20943-41-3 | 95% | 1g |
¥11270.0 | 2023-03-11 | |
| Enamine | EN300-344146-1.0g |
ethyl 3-amino-5-methyl-1,2-thiazole-4-carboxylate |
20943-41-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-344146-0.5g |
ethyl 3-amino-5-methyl-1,2-thiazole-4-carboxylate |
20943-41-3 | 95% | 0.5g |
$1760.0 | 2023-02-22 |
4-Isothiazolecarboxylic acid, 3-amino-5-methyl-, ethyl ester 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
20943-41-3 (4-Isothiazolecarboxylic acid, 3-amino-5-methyl-, ethyl ester) 関連製品
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2039-76-1(3-Acetylphenanthrene)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 57707-64-9(2-azidoacetonitrile)
- 68551-17-7(Isoalkanes, C10-13)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量